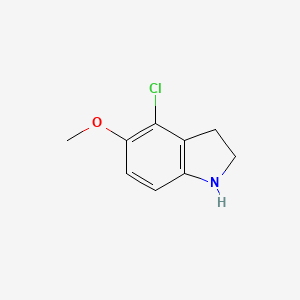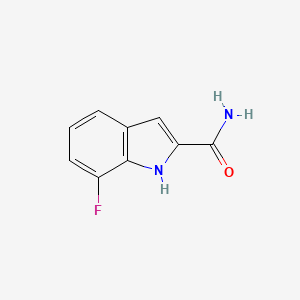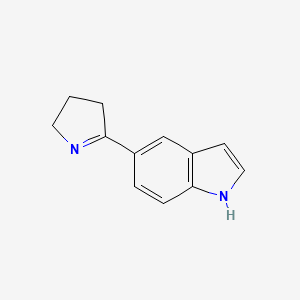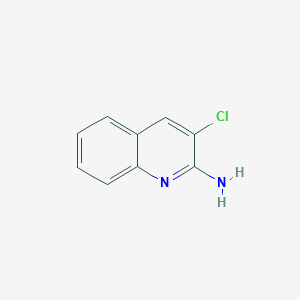
4-Chloro-5-methoxyindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methoxyindoline is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. The presence of a chlorine atom at the fourth position and a methoxy group at the fifth position on the indoline ring gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxyindoline can be achieved through several methods. One common approach involves the chlorination of 5-methoxyindoline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chlorinating agent.
Another method involves the use of 4-chloro-2-nitroanisole as a starting material. This compound undergoes reduction to form 4-chloro-2-aminoanisole, which is then cyclized to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxyindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloro-5-methoxyindole-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield this compound-2,3-diol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-chloro-5-methoxyindole-2,3-dione.
Reduction: this compound-2,3-diol.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-methoxyindoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxyindoline involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Chloroindoline: Lacks the methoxy group, leading to different chemical reactivity and biological activity.
5-Methoxyindoline:
4-Chloro-5-methoxyindole: Contains an indole ring instead of an indoline ring, resulting in different reactivity and applications.
Uniqueness
4-Chloro-5-methoxyindoline is unique due to the presence of both a chlorine atom and a methoxy group on the indoline ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-chloro-5-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-3,11H,4-5H2,1H3 |
InChI Key |
BBCSDCOEINORIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11910980.png)



![5-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B11910992.png)




![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
![N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine](/img/structure/B11911033.png)
